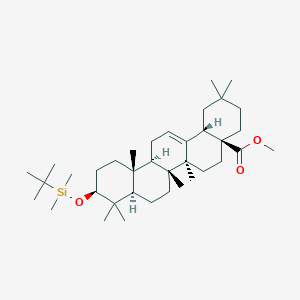

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is a derivative of oleanolic acid, which is a naturally occurring triterpenoid. Triterpenoids like oleanolic acid are known for their various biological activities, including anti-inflammatory, antitumor, and hepatoprotective effects. The modification of oleanolic acid by introducing a tert-butyldimethylsilyl group can be an attempt to alter its physical and chemical properties to enhance its biological activity or to facilitate its use in analytical studies.

Synthesis Analysis

The synthesis of compounds related to Methyl 10-O-tert-Butyldimethylsilyl-oleanolate often involves multi-step reactions that may include protection and deprotection of functional groups, as well as the introduction of silyl groups. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification, protection of amine and thiol groups, and yielded a 67% overall yield from L-cystine . Although not the same compound, the synthesis approach for silyl-containing compounds is relevant.

Molecular Structure Analysis

The molecular structure of silyl derivatives like Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is characterized by the presence of a silyl ether group. This group is introduced to protect hydroxyl functionalities during synthetic procedures. The tert-butyldimethylsilyl group is bulky and can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is commonly used in organic synthesis as a protecting group for alcohols and other reactive functionalities. In the context of chemical reactions, the BF3.OEt2-mediated cycloaddition of O-tert-butyldimethylsilyloximes with olefin moieties is an example of how silyl groups can participate in the generation of N-borano-nitrones, which then undergo intramolecular cycloaddition to afford N-nonsubstituted cycloadducts . This illustrates the versatility of silyl groups in facilitating complex organic transformations.

Physical and Chemical Properties Analysis

The introduction of a tert-butyldimethylsilyl group can significantly alter the physical and chemical properties of a compound. For example, the stability and volatility of alkylphosphonic and alkyl methylphosphonic acids were studied upon tert-butyldimethylsilylation . The formation of these silyl derivatives allowed for their analysis by gas chromatography and mass spectrometry, demonstrating the impact of silylation on the analytical properties of these compounds. Similarly, Methyl 10-O-tert-Butyldimethylsilyl-oleanolate would likely exhibit altered solubility, stability, and reactivity compared to its parent compound, oleanolic acid.

科学的研究の応用

Antioxidant Activities and Cellular Protection

Oleanolic acid, a natural triterpenoid from which Methyl 10-O-tert-Butyldimethylsilyl-oleanolate is derived, has been extensively studied for its antioxidant properties. It acts both as a direct free radical scavenger and as a biological molecule enhancing cellular antioxidant defenses. The mechanism involves increasing the generation of antioxidants like glutathione and the expression of key antioxidant enzymes mediated by nuclear factor erythroid 2 p45-related factor 2 (Nrf2). Activation of MAP kinases, primarily JNK and ERK, plays a crucial role in this process, providing protection against oxidative stress-induced cytotoxicity in cells Xin Wang et al., 2010.

Divergent Synthesis and Functional Polymers

Research has also explored the use of related compounds in the divergent synthesis of dendrimers and functional polymers, leveraging reactions like the Passerini reaction and olefin cross-metathesis. These methodologies utilize castor oil-derived chemicals for creating core units with terminal double bonds, which after further reactions, result in active core units bearing reactive sites for branching. This approach demonstrates the utility of such compounds in creating complex, multi-functional polymers for various applications Oliver Kreye et al., 2014.

Lubricant and Additive Synthesis

In the context of green chemistry, derivatives of Methyl 10-O-tert-Butyldimethylsilyl-oleanolate and similar compounds have been synthesized for potential use in lubricants and fuel additives. These derivatives exhibit improved low-temperature properties, enhanced thermo-oxidative stability, and significant potential in reducing wear and friction at low concentrations. Such studies underscore the role of these compounds in developing sustainable, bio-based lubricants and additives, contributing to the advancement of environmentally friendly technologies K. Doll and S. Erhan, 2008.

Cancer Prevention and Therapy

Oleanolic acid and its synthetic derivatives have shown promising potential in cancer prevention and therapy. These compounds can modulate multiple signaling pathways, including nuclear factor-κB and AKT, demonstrating potent antiangiogenic and antitumor activities in rodent cancer models. Their ability to interfere with various molecular targets highlights the therapeutic potential of oleanolic acid derivatives in treating diverse cancer types M. Shanmugam et al., 2014.

特性

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O3Si/c1-31(2,3)41(12,13)40-29-17-18-34(8)27(33(29,6)7)16-19-36(10)28(34)15-14-25-26-24-32(4,5)20-22-37(26,30(38)39-11)23-21-35(25,36)9/h14,26-29H,15-24H2,1-13H3/t26-,27-,28+,29-,34-,35+,36+,37-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXQUFDRMQZVJI-RRLKWQEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10-O-tert-Butyldimethylsilyl-oleanolate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)

![(4-chlorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2551147.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)